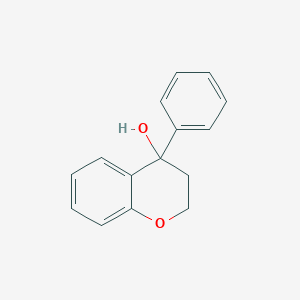

4-Phenylchroman-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-phenyl-2,3-dihydrochromen-4-ol |

InChI |

InChI=1S/C15H14O2/c16-15(12-6-2-1-3-7-12)10-11-17-14-9-5-4-8-13(14)15/h1-9,16H,10-11H2 |

InChI Key |

PKMBLSGNHNQTPT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1(C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylchroman 4 Ol and Analogues

Strategic Approaches via Chroman-4-one Precursors

Chroman-4-ones serve as versatile and readily accessible precursors for the synthesis of 4-phenylchroman-4-ol and its analogues. These strategies primarily involve the reduction of the C4-carbonyl group or a tandem reaction sequence to construct the chroman ring system.

Reduction of 2-Phenylchroman-4-one to 2-Phenylchroman-4-ol

The reduction of the carbonyl group in 2-phenylchroman-4-one (flavanone) derivatives is a direct and efficient method for the synthesis of the corresponding 4-phenylchroman-4-ols (flavan-4-ols). A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in methanol (B129727) proceeds in almost quantitative yield and with a high diastereomeric ratio of 96:4. nih.gov This high stereoselectivity is a notable advantage of this method. While various methods exist for the reduction of chromones to chroman-4-ones, the subsequent reduction to the chroman-4-ol is a crucial step in accessing these compounds. researchgate.net

Table 1: Reduction of Substituted Chroman-4-one

| Precursor | Reducing Agent | Solvent | Product | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH₄ | Methanol | 8-bromo-6-chloro-2-pentylchroman-4-ol | Nearly Quantitative | 96:4 | nih.gov |

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure for Chroman-4-ones

A robust and efficient one-step synthesis of chroman-4-one precursors involves a base-promoted crossed aldol condensation of commercially available 2'-hydroxyacetophenones with various aldehydes, followed by an intramolecular oxa-Michael addition. nih.gov This reaction is often facilitated by microwave irradiation, which significantly reduces reaction times. rasayanjournal.co.in The choice of base is critical, with diisopropylamine (B44863) (DIPA) being commonly employed. nih.gov This methodology allows for the synthesis of a diverse range of 2-alkyl-chroman-4-ones in yields ranging from low to high (17-88%), depending on the substitution pattern of the starting materials. nih.gov The intramolecular aldol reaction is a powerful tool for ring formation, particularly for the synthesis of five- and six-membered rings, due to the thermodynamic stability of these structures. libretexts.orgchemistrysteps.com

Table 2: Synthesis of Chroman-4-ones via Aldol Condensation and Oxa-Michael Addition

| 2'-hydroxyacetophenone (B8834) Derivative | Aldehyde | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Various | Various | DIPA | Microwave Irradiation (160-170 °C, 1 h) | 2-alkyl-chroman-4-ones | 17-88% | nih.gov |

Reductive Condensation Routes for 4-Amino-2-phenylchroman-4-ol Derivatives

The introduction of an amino group at the C4 position of the chroman ring opens up avenues for the synthesis of novel derivatives with potential biological activities. Reductive amination provides a direct route to these compounds from flavanone (B1672756) precursors.

Flavanone-Amine Condensations with Reducing Agents

Reductive amination, a cornerstone of amine synthesis, can be applied to flavanones to produce 4-amino-2-phenylchroman derivatives. wikipedia.org This one-pot reaction typically involves the condensation of a carbonyl compound (flavanone) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity. wikipedia.org The reaction conditions are generally mild, proceeding under neutral or weakly acidic pH. wikipedia.org This method offers a versatile approach to a wide range of secondary and tertiary amines. organic-chemistry.org

Application of Aluminum Amalgam in 4-Amino-2-phenylchroman-4-ol Synthesis

While specific examples utilizing aluminum amalgam for the synthesis of 4-amino-2-phenylchroman-4-ol are not extensively detailed in the provided search results, aluminum amalgam is a known reducing agent in organic synthesis. It is often used for the reduction of nitro groups, imines, and other functional groups. Its application in the reductive amination of flavanones would likely involve the in-situ reduction of the intermediate imine formed from the condensation of the flavanone and an amine.

Photoredox-Catalyzed Approaches for Substituted Chromanols

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild reaction conditions. nih.gov This approach has been successfully applied to the synthesis of substituted chromanols.

A visible-light photoredox-catalyzed intramolecular ketyl-olefin coupling reaction of aldehyde-tethered alkenes provides an efficient route to chromanol derivatives. kaust.edu.saacs.orgresearcher.life This formal hydroacylation protocol utilizes a photocatalyst, such as an iridium or ruthenium complex, and a trialkylamine which serves as both an electron donor to regenerate the catalyst and a proton donor to activate the substrate. kaust.edu.saacs.org The reaction proceeds under mild conditions with low catalyst loadings and tolerates a wide variety of substituents on the aromatic aldehyde moiety, including both electron-donating and electron-withdrawing groups. acs.org This method has also been successfully extended to the coupling of ketyl radicals with alkynes to afford the corresponding allylic alcohols. acs.org

Table 3: Photoredox-Catalyzed Synthesis of Substituted Chromanols

| Substrate | Photocatalyst | Amine | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehyde-tethered alkenes | Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃ | DIPEA | Acetonitrile | Substituted Chromanols | Good | kaust.edu.saacs.org |

| Aldehyde-tethered alkynes | Ru(bpy)₃(PF₆)₂ or Ir(ppy)₃ | DIPEA | Acetonitrile | Substituted Allylic Alcohols | Good | acs.org |

Chemoenzymatic and Biocatalytic Synthesis of Stereoisomers

The demand for enantiomerically pure flavonoids, including this compound and its analogues, has driven the development of sophisticated chemoenzymatic and biocatalytic strategies. These methods offer high stereoselectivity under mild reaction conditions, presenting a powerful alternative to traditional asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolutions of Racemic 2-Phenylchroman-4-ol

Lipases are versatile enzymes widely employed in the kinetic resolution of racemic alcohols through stereoselective acylation. In the context of 2-phenylchroman-4-ol, a key precursor to this compound, lipase-catalyzed kinetic resolution has been demonstrated as an effective method for separating enantiomers.

A systematic screening of various lipases and reaction parameters has been conducted to optimize the stereoselective acylation of racemic trans-2-phenylchroman-4-ol. The combination of Amano Lipase (B570770) AK from Pseudomonas fluorescens with vinyl acetate (B1210297) serving as both the acyl donor and the solvent has proven to be particularly effective. This system facilitates highly asymmetric transformations, achieving excellent enantiomeric excess for both the acylated product and the unreacted alcohol. researchgate.net

The efficiency of the kinetic resolution is highly dependent on the choice of lipase and the reaction conditions, including the acyl donor and solvent. The enantiomeric ratio (E), a measure of the lipase's selectivity, can exceed 200 in optimized systems, indicating a high degree of stereodiscrimination. researchgate.net

Table 1: Lipase Screening for the Kinetic Resolution of trans-2-Phenylchroman-4-ol

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens (Amano AK) | Vinyl acetate | Vinyl acetate | 50 | >99 | >99 | >200 |

| Candida antarctica lipase B (CAL-B) | Vinyl acetate | THF | 45 | 40 | 98 | 20 |

| Pseudomonas cepacia (Amano PS) | Vinyl acetate | THF | 52 | 90 | 85 | 15 |

| Candida rugosa | Vinyl acetate | THF | 15 | 10 | 60 | 5 |

Data compiled from studies on the stereoselective acylation of racemic 2-arylchroman-4-ols. researchgate.net

Enantioselective Reductions and Oxidations for Flavan-4-ols

Biocatalytic enantioselective reductions of flavanones (2-phenylchroman-4-ones) and oxidations of flavan-4-ols provide another avenue to chiral flavan-4-ol stereoisomers. Various yeast strains have been identified as effective biocatalysts for these transformations. For instance, the reduction of (S)-flavanone using Candida wiswanatii KCh 120, Rhodococcus rubra, and Rhodotorula glutinis KCh 242 can yield (2R,4S)-trans-flavan-4-ol with high enantiomeric excess (92-99% ee). nih.govrsc.org

Conversely, the enantioselective oxidation of racemic flavan-4-ols can be achieved. For example, Yarrowia lypolytica has been shown to selectively oxidize the (2R,4S)-enantiomer of a racemic trans-flavan-4-ol, yielding (R)-flavanone and leaving the unreacted (2S,4R)-trans-flavan-4-ol with high enantiomeric purity. researchgate.net These biocatalytic redox reactions offer a direct route to specific stereoisomers of flavan-4-ols from readily available precursors.

Michael-Aldol Reaction Pathways for Nitro-Substituted Chroman-4-ols

The introduction of a nitro group into the chroman scaffold can be achieved through various synthetic strategies, including those that construct the heterocyclic ring system. An efficient and highly diastereoselective method for the synthesis of 3-nitro-substituted 4-chromanones, which are direct precursors to nitro-substituted chroman-4-ols, involves an intramolecular Michael-type cyclization.

This approach utilizes α-nitro aryl ketones bearing unsaturated ester functionalities. In the presence of a catalytic amount of a suitable base, such as potassium tert-butoxide (KOtBu), these precursors undergo a smooth intramolecular cyclization to afford 3,3-disubstituted 3-nitro-4-chromanones in good to excellent yields and with high diastereoselectivity. The subsequent reduction of the ketone functionality in these nitro-substituted chroman-4-ones provides a direct route to the corresponding nitro-substituted chroman-4-ols.

Radical Cascade Cyclizations for 3-Substituted Chroman-4-ones

Radical cascade cyclizations have emerged as a powerful and versatile methodology for the synthesis of 3-substituted chroman-4-ones, which are valuable precursors to a wide range of this compound analogues. rsc.orgnih.gov This strategy typically involves the cyclization of o-allyloxybenzaldehydes with a radical species, leading to the formation of the chroman-4-one skeleton with concurrent installation of a substituent at the C3-position. rsc.orgnih.gov

Various radical precursors can be employed to introduce diverse functional groups at the C3-position. These reactions can be initiated through transition-metal-free systems, silver-catalyzed processes, or under visible-light-promoted conditions. nih.gov For example, a visible-light-driven photoredox-neutral alkene acylarylation with cyanoarenes has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. rsc.orgbeilstein-journals.org This mild protocol utilizes a phosphoranyl radical-mediated acyl radical-initiated cyclization. rsc.orgbeilstein-journals.org

The subsequent reduction of the ketone at the C4-position of the synthesized 3-substituted chroman-4-ones provides straightforward access to the corresponding 3-substituted chroman-4-ol analogues. This two-step sequence, combining radical cascade cyclization and reduction, offers a flexible and efficient route to a diverse library of this compound derivatives with various substituents at the C3-position.

Stereochemical Investigations and Diastereomer Analysis of 4 Phenylchroman 4 Ol Systems

Synthesis and Characterization of Diastereomeric Mixtures

The synthesis of 4-phenylchroman-4-ol typically results in a mixture of diastereomers, as the reactions are often not stereoselective. A common synthetic route involves the reduction of the corresponding 4-chromanone (B43037). For instance, the reduction of a carbonyl group in a chroman-4-one derivative using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can yield the corresponding chroman-4-ol. nih.gov This process often leads to the formation of a diastereomeric mixture, with the ratio of the isomers being dependent on the specific reaction conditions and the substitution pattern of the starting material. In one reported synthesis, a substituted chroman-4-ol was obtained as a mixture of diastereomers in a 96:4 ratio. nih.gov

Non-stereoselective syntheses of related flavan (B184786) derivatives, such as 4-aminoflavanes, also produce diastereomeric mixtures. researchgate.net The characterization of these mixtures is a critical step and is typically achieved using a combination of spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) are routinely employed to confirm the structures of the synthesized compounds. researchgate.net In ¹H NMR, the coupling constants between the protons at C2, C3, and C4 can provide valuable information about the relative stereochemistry (cis or trans) of the diastereomers.

Chiral Separation Techniques for Flavan-4-ol Diastereomers

Due to the potential for different biological activities and pharmacokinetic profiles for each diastereomer, the separation of these mixtures is of paramount importance. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of flavan-4-ol diastereomers and enantiomers. researchgate.netresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. researchgate.netresearchgate.net Columns like Chiralcel® OD-H, Chiralcel® OJ, Chiralpak® AD, Chiralpak® IA, and Chiralpak® IB are frequently used in the normal-phase mode with mobile phases typically consisting of an n-alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). researchgate.netresearchgate.net The nature and concentration of the alcohol modifier can significantly affect the separation. researchgate.net Successful separations of 4-aminoflavane diastereomers have been achieved with resolution factors (Rs) greater than 2 within a reasonable analysis time. researchgate.net

| Stationary Phase | Mobile Phase | Compound Type | Resolution (Rs) |

| Chiralcel® OJ | n-hexane/alcohol | 4-Aminoflavane Diastereomers | > 2 |

| Chiralpak® IA | ethanol (B145695) | 6-Methoxyflavanone Enantiomers | 11.95 |

| Chiralpak® IB | n-hexane/isopropanol (95:05) | 7-Methoxyflavanone Enantiomers | 5.72 |

This table presents examples of chiral separation conditions and results for flavanone (B1672756) derivatives, which are structurally related to this compound.

Chiral Discrimination Mechanisms in Chromatographic Separations

The separation of diastereomers on a chiral stationary phase is governed by the differential interactions between each stereoisomer and the chiral selector. The underlying chiral recognition mechanism is a complex interplay of various intermolecular forces. For polysaccharide-based CSPs, the chiral discrimination is believed to arise from a combination of interactions, including:

Hydrogen bonding: The hydroxyl and carbonyl groups present in both the analyte (flavan-4-ol) and the CSP (carbamate derivatives of polysaccharides) can act as hydrogen bond donors and acceptors.

Dipole-dipole interactions: The polar functional groups in the interacting molecules contribute to dipole-dipole interactions.

π-π interactions: The aromatic rings of the this compound can engage in π-π stacking with the phenyl groups of the chiral selector, such as in tris(3,5-dimethylphenylcarbamate) of cellulose or amylose. researchgate.net

Steric hindrance: The three-dimensional structure of the chiral selector creates a specific environment where one stereoisomer fits more favorably than the other, leading to differences in retention times. The conformation of the chiral polymer, which can form a helical groove, plays a crucial role in this steric discrimination. researchgate.net

In essence, the diastereomeric resolution occurs due to the difference in the magnitude of these combined interactions for each diastereomer with the CSP. researchgate.net

Absolute Configuration Determination Methodologies for Chroman-4-ols

Once the diastereomers have been separated, determining their absolute configuration is the final and critical step. A variety of methods can be employed for this purpose, ranging from direct crystallographic techniques to spectroscopic and chemical correlation methods. researchgate.net

For chroman-4-ols and related isoflavan-4-ols, chiroptical spectroscopic methods are particularly powerful. nih.gov These include:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be compared with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT) to assign the absolute configuration. However, for some flavan-4-ol systems, theoretical computations may not perfectly simulate the experimental spectra, leading to inconclusive assignments. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. DFT-assisted VCD spectroscopic analysis has been shown to be a successful method for determining the correct absolute configurations of isoflavan-4-ol stereoisomers. nih.gov

Another widely used indirect method is the modified Mosher's method . nih.gov This involves the chemical derivatization of the alcohol group of the separated stereoisomers with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts of the protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol. researchgate.net

In cases where suitable crystals can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration through anomalous dispersion. researchgate.netlibretexts.org

| Method | Principle | Applicability to Chroman-4-ols |

| X-ray Crystallography | Anomalous scattering of X-rays by a single crystal. | Provides unambiguous absolute configuration if a suitable crystal can be grown. researchgate.net |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Applicable, but theoretical calculations can sometimes be inconclusive. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Successfully used for related isoflavan-4-ols. nih.gov |

| Modified Mosher's Method (NMR) | Formation of diastereomeric esters and analysis of ¹H NMR chemical shift differences. | A reliable chemical correlation method for determining the configuration of the hydroxyl-bearing carbon. nih.gov |

Mechanistic Studies of Chemical Transformations Involving 4 Phenylchroman 4 Ol

Reaction Mechanisms in the Formation of 4-Phenylchroman-4-ol Derivatives

The synthesis of this compound and its derivatives often involves established organic reaction mechanisms, typically proceeding through cyclization or reduction steps. A direct synthesis of flavan-4-ol (2-phenylchroman-4-ol) can be achieved by reacting 1-(2-hydroxyphenyl)-ethanone with benzaldehyde (B42025) in ethanol (B145695) researchgate.net. This reaction likely involves an initial aldol (B89426) condensation followed by a cyclization and reduction to form the chroman-4-ol structure.

More complex derivatives, such as 4-(substituted amino) 2-phenyl chroman-4-ol derivatives, have been synthesized through the condensation of flavanones with pyridine (B92270) in the presence of aluminum amalgam oup.com. This process involves the formation of a key intermediate that undergoes nucleophilic attack and subsequent transformations to yield the desired chroman-4-ol derivatives.

Another approach to forming flavan-4-ol derivatives involves the reduction of corresponding flavanones. For instance, racemic trans-flavan-4-ols can be prepared from flavanones through a sequence that includes carbonyl reduction (e.g., using LiAlH₄), followed by potential stereochemical inversion steps like the Mitsunobu reaction, and subsequent deprotection mdpi.com. These methods highlight the importance of controlled reduction and functional group manipulation in accessing the chroman-4-ol scaffold.

Table 1: Representative Synthesis of Chroman-4-ol Derivatives

| Starting Material(s) | Reagents/Conditions | Product Type | Yield (%) | Notes | Reference |

| 1-(2-Hydroxyphenyl)-ethanone, Benzaldehyde | Ethanol | Flavan-4-ol (2-Phenylchroman-4-ol) | ~73% | Direct synthesis; likely aldol condensation followed by cyclization/reduction. | researchgate.net |

| Flavanone (B1672756), Pyridine | Aluminum amalgam [Al/HgCl₂], Reflux | 4-(substituted amino) 2-phenyl chroman-4-ol derivs. | Excellent | Beneficial effect on synthesis; reaction involves condensation and nucleophilic attack. | oup.com |

| Flavanone | Carbonyl reduction (e.g., LiAlH₄), Mitsunobu reaction, Ester deprotection | trans-Flavan-4-ols | Varies | Multi-step process; allows for stereochemical control. | mdpi.com |

| 5,7-Difluorochroman-4-one | Ketoreductase enzymes, Coenzymes, Coenzyme recycling system | (R)-5,7-Difluorochroman-4-OL | High | Asymmetric reduction, high chiral selectivity, mild conditions. | smolecule.com |

Oxidation Pathways of Chroman-4-ols in Aqueous Media

The behavior of chroman-4-ols in aqueous environments, particularly under oxidative conditions, is of interest due to their potential biological roles and degradation pathways. Flavan-4-ol (2-phenylchroman-4-ol) exhibits oxidation in aqueous solutions, although it is a slower process compared to compounds with catechol moieties. The rate of oxidation is influenced by pH, with higher pH values generally leading to faster oxidation researchgate.net. The presence of oxygen is a key factor, and the oxidation can occur in neutral or basic aqueous media researchgate.net.

While specific mechanisms for this compound in aqueous media are not extensively detailed in the provided search results, general principles of alcohol oxidation apply. Oxidation of secondary alcohols often involves the formation of a good leaving group on the oxygen atom, followed by deprotonation of an adjacent C-H bond, leading to the formation of a new C=O pi bond, akin to an E2 elimination mechanism masterorganicchemistry.com. Oxidants such as chromic acid have been employed for the oxidation of chroman-4-ols acs.org. Electrochemical oxidation studies on related chroman-6-ols (like Vitamin E) in aqueous media involve electron and proton transfer steps, including single electron transfer (SET) and proton-coupled electron transfer (PCET), leading to various oxidized intermediates such as phenoxyl radicals and dicationic species mdpi.com.

Intramolecular Cyclization Mechanisms in Chromanoid Synthesis

The formation of the chromanoid ring system often relies on intramolecular cyclization reactions. A common strategy for synthesizing chroman-4-ones involves an initial base-promoted aldol condensation between a 2′-hydroxyacetophenone and an aldehyde, followed by an intramolecular oxa-Michael ring closure acs.org. This oxa-Michael addition mechanism involves the nucleophilic attack of the phenolic oxygen onto an α,β-unsaturated carbonyl system, forming the heterocyclic ring.

Other routes to chroman skeletons utilize different cyclization mechanisms:

Radical Cascade Cyclization: Visible-light-mediated cascade radical cyclizations of o-(allyloxy)arylaldehydes, often initiated by external radicals, provide access to chroman-4-one scaffolds researchgate.netresearchgate.net. These mechanisms typically involve the generation of radicals that undergo cyclization.

C-H Activation: Palladium-catalyzed C-H activation followed by inner-sphere functionalization is another pathway to construct chroman rings researchgate.netacs.org. This approach leverages the direct functionalization of C-H bonds, often facilitated by a metal catalyst.

Acid-Catalyzed Cyclization: Intramolecular cyclization of substrates containing alcohol functional groups under acidic conditions can also lead to chroman ring formation researchgate.net. This typically involves protonation of the alcohol to form a good leaving group (water), generating a carbocation intermediate, which is then attacked by a nucleophilic center within the same molecule.

Friedel-Crafts Acylation: Intramolecular Friedel-Crafts acylation, often catalyzed by Lewis acids or strong protic acids, is utilized in the synthesis of related chroman-4-one structures researchgate.net.

Table 2: Mechanisms in Chromanoid Synthesis via Intramolecular Cyclization

| Cyclization Strategy | Key Intermediates/Catalysts | Reaction Type | Typical Products | Reference(s) |

| Oxa-Michael Addition | Aldol condensation product, Base | Nucleophilic attack of phenol (B47542) on α,β-unsaturated system | Chroman-4-ones | acs.org |

| Radical Cascade | Radicals (e.g., alkyl, carbamoyl), Visible light, Photoredox | Radical cyclization | Chroman-4-ones | researchgate.netresearchgate.net |

| C-H Activation | Pd(II) catalysts, Bis-sulfoxides, Lewis acids | C-H activation, Inner-sphere functionalization | Chromans | researchgate.netacs.org |

| Acid-Catalyzed Cyclization | Carbocation intermediates | Electrophilic attack | Dihydro-benzo[c]fluorenes, Chromenes | researchgate.net |

| Friedel-Crafts Acylation | Lewis acids, Methanesulfonic acid | Electrophilic aromatic substitution | Thiochroman-4-ones | researchgate.net |

Nucleophilic Attack Mechanisms on Chroman-4-one Scaffolds

Chroman-4-one scaffolds, featuring a carbonyl group at the 4-position, are susceptible to nucleophilic attack. This reactivity is fundamental to their transformation into chroman-4-ols or other derivatives. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles libretexts.org.

Common nucleophilic attack mechanisms relevant to chroman-4-ones include:

Nucleophilic Addition to Carbonyl: This is a general mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is the basis for reduction reactions, such as the conversion of chroman-4-ones to chroman-4-ols (e.g., using hydride reagents like LiAlH₄ mdpi.com) or reductive amination to form chroman-4-amines core.ac.uk. These reactions involve the nucleophile attacking the carbonyl carbon.

Michael Addition (1,4-Nucleophilic Addition): In α,β-unsaturated carbonyl compounds (enones), nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) ic.ac.uklibretexts.org. While chroman-4-ones themselves are not α,β-unsaturated carbonyls in the typical sense, related chromone (B188151) systems or intermediates in their synthesis can undergo Michael additions researchgate.netlibretexts.org. The mechanism involves nucleophilic attack at the β-carbon, followed by proton transfer and tautomerization.

SN2/SN1 Mechanisms: While primarily associated with alkyl halides, the principles of nucleophilic attack and substitution are relevant. For instance, in the synthesis of chroman-4-ols from chroman-4-ones, the carbonyl oxygen is often protonated (making it a better leaving group in some contexts) or attacked by a nucleophilic species. The SN2 mechanism involves a concerted attack and displacement, while SN1 involves the formation of a carbocation intermediate kirsoplabs.co.ukucalgary.ca.

The reactivity of the chroman-4-one carbonyl group is also influenced by substituents on the ring system. For example, the absence of a hydroxyl group at the 4-position (as in chroman-4-ones compared to chroman-4-ols) can lead to increased reactivity towards nucleophilic additions .

Table 3: Nucleophilic Attack Mechanisms on Chroman-4-one Scaffolds

| Mechanism Type | Description | Relevant Transformation Example | Reference(s) |

| Nucleophilic Addition to Carbonyl | Nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. | Reduction of chroman-4-one to chroman-4-ol (e.g., using hydride reagents); Reductive amination to chroman-4-amines. | mdpi.comlibretexts.orgcore.ac.uk |

| Michael Addition (1,4-Addition) | Nucleophilic attack on the β-carbon of an α,β-unsaturated carbonyl system, followed by proton transfer and tautomerization. | Relevant for intermediates or related chromone systems; involves conjugate addition. | researchgate.netic.ac.uklibretexts.org |

| SN2/SN1 Mechanisms | Substitution reactions involving nucleophilic attack. SN2 is concerted; SN1 involves a carbocation intermediate. | General principles applicable to reactions involving leaving groups or intermediate formation at the carbonyl or adjacent carbons. | kirsoplabs.co.ukucalgary.ca |

Compound List

this compound

Flavan-4-ol

2-Phenylchroman-4-ol

Chroman-4-ol

Chroman-4-one

Flavanone

5,7-Difluorochroman-4-ol

5,7-Difluorochroman-4-one

4-(substituted amino) 2-phenyl chroman-4-ol derivatives

trans-Flavan-4-ols

cis-Flavan-4-ols

Vitamin E (Chroman-6-ol derivative)

1-(2-Hydroxyphenyl)-ethanone

Benzaldehyde

Pyridine

(R)-5,7-Difluorochroman-4-OL

2,2-Disubstituted chromans

Thiochroman-4-ones

Advanced Spectroscopic Characterization for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Complex Structure Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chroman-4-ol derivatives, offering deep insights into the molecular framework and stereochemistry. creative-biostructure.comupi.edu Both ¹H and ¹³C NMR are utilized to confirm the constitution of complex structures and, crucially, to differentiate between stereoisomers, such as the cis and trans isomers of 4-phenylchroman-4-ol. creative-biostructure.comtutorchase.com

The differentiation between cis and trans isomers is possible due to the distinct spatial arrangement of the phenyl group at the C4 position relative to the hydroxyl group. This geometric difference leads to unique electronic environments for the nuclei in each isomer, resulting in different chemical shifts (δ) and coupling constants (J). creative-biostructure.comtutorchase.com In the ¹H NMR spectrum, the protons on the heterocyclic ring (at C2 and C3) will exhibit characteristic chemical shifts and multiplicities depending on their orientation relative to the C4-substituents. For instance, the spatial proximity of the phenyl ring in one isomer can cause anisotropic shielding or deshielding effects on nearby protons compared to the other isomer. creative-biostructure.com

Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom in the molecule. nih.gov The chemical shift of the carbon atom at the stereocenter (C4) and adjacent carbons (C3 and C4a) is particularly sensitive to the stereochemical configuration. The different steric interactions in the cis and trans isomers lead to noticeable variations in their respective ¹³C NMR spectra, allowing for clear differentiation. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign all proton and carbon signals and confirm the connectivity within complex derivatives. rsc.org

| Atom Position | cis-Isomer (δ ppm) | trans-Isomer (δ ppm) | Notes |

|---|---|---|---|

| H-2 | ~4.2 - 4.4 | ~4.1 - 4.3 | Multiplet, influenced by stereochemistry at C4. |

| H-3 | ~2.1 - 2.3 | ~2.4 - 2.6 | Distinct multiplets due to different dihedral angles with H-2 and spatial relationship to C4 substituents. |

| OH | Variable | Variable | Broad singlet, position is concentration and solvent dependent. |

| Aromatic H | ~6.8 - 7.5 | ~6.8 - 7.5 | Complex multiplet region for both chroman and phenyl rings. |

| C-2 | ~65 - 67 | ~64 - 66 | Chemical shift affected by the overall conformation. |

| C-3 | ~38 - 40 | ~41 - 43 | Significant shift difference due to steric compression effects. |

| C-4 | ~75 - 77 | ~74 - 76 | Quaternary carbon bearing the OH and Phenyl groups. |

| Aromatic C | ~116 - 155 | ~116 - 155 | Multiple signals corresponding to the aromatic carbons. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Substituted Chroman-4-ols

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within molecules. libretexts.org For this compound and its substituted derivatives, the absorption of UV-Vis radiation promotes electrons from a ground state to a higher energy excited state. libretexts.org The chromophores present in the structure—namely the aromatic rings and the non-bonding electrons on the oxygen atoms—are responsible for this absorption. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π → π* and n → π* transitions. slideshare.net

π → π transitions:* These high-energy transitions occur within the aromatic rings (both the phenyl group and the benzene (B151609) ring of the chroman moiety). They typically result in strong absorption bands, often in the 200-280 nm range. libretexts.org

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the hydroxyl and ether oxygens) to an anti-bonding π* orbital of the aromatic system. These transitions are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions. slideshare.net

Substituents on the aromatic rings can significantly influence the UV-Vis spectrum. Electron-donating or electron-withdrawing groups can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption.

| Electronic Transition | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | 200 - 280 nm | High (1,000 - 50,000 L mol-1 cm-1) | Aromatic rings (Benzene, Phenyl) |

| n → π | 280 - 350 nm | Low (10 - 1,000 L mol-1 cm-1) | Oxygen heteroatom, Hydroxyl group |

Infrared (IR) Spectroscopy for Functional Group Identification in Complex Derivatives

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a molecular "fingerprint". For this compound and its complex derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups. mdpi.com

The most prominent and diagnostically useful absorptions in the IR spectrum of this compound include:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group. Its broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicate the C-H stretching vibrations of the aromatic rings. lumenlearning.com

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching of the methylene (B1212753) (-CH₂) groups in the heterocyclic ring. libretexts.org

C=C Aromatic Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings. lumenlearning.com

C-O Stretch: A strong absorption band in the 1260-1000 cm⁻¹ range confirms the presence of C-O bonds, corresponding to the aryl ether and the alcohol C-O single bonds. lumenlearning.com

| Functional Group | Vibrational Mode | Characteristic Frequency (cm-1) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2960 - 2850 | Medium |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Aryl Ether (C-O) | Stretching | ~1250 | Strong |

| Alcohol (C-O) | Stretching | ~1050 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of Novel Analogues (e.g., LC-MS, LC/MS/MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov For novel analogues of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable, as they allow for the analysis of compounds in a mixture after separation. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to establish the molecular formula. The mass spectrum of this compound would show a prominent molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or other adducts.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. nih.gov In an MS/MS experiment, the molecular ion is selected and subjected to fragmentation. The resulting fragment ions provide information about the connectivity of the molecule. Key fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the hydroxyl group, cleavage of the heterocyclic ring, and loss of the phenyl group.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 226 | [M]+ | Molecular ion peak. |

| 208 | [M - H₂O]+ | Loss of a water molecule from the tertiary alcohol. |

| 149 | [M - C₆H₅]+ | Loss of the phenyl group from C4. |

| 131 | [M - H₂O - C₆H₅]+ | Loss of water followed by loss of the phenyl group. |

| 121 | Fragment from cleavage of the heterocyclic ring. | Represents a key structural component of the chroman core. |

| 77 | [C₆H₅]+ | Phenyl cation. |

Integrated Spectroscopic Approaches for Unambiguous Structure Assignment of Impurities and Synthetic Products

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, an integrated approach combining multiple methods is essential for the unambiguous structure assignment of novel compounds, synthetic byproducts, and impurities. unodc.org The complementary nature of NMR, IR, MS, and UV-Vis spectroscopy allows for cross-validation of data, leading to a confident and complete structural elucidation. uobasrah.edu.iq

For example, during the synthesis of a this compound derivative, an unexpected byproduct might be formed.

MS and HRMS would first provide the molecular weight and molecular formula, indicating whether it is an isomer, a dehydrated product, or a rearranged molecule. nih.gov

IR Spectroscopy would then identify the functional groups present. nih.gov The absence of a broad O-H band around 3400 cm⁻¹ and the appearance of a C=C band around 1650 cm⁻¹ could suggest a dehydration product (a chromene).

¹H and ¹³C NMR would ultimately reveal the precise connectivity and stereochemistry. nih.govmdpi.com The appearance of new olefinic proton signals in the ¹H NMR spectrum or the change in chemical shifts of the heterocyclic ring carbons in the ¹³C NMR spectrum would confirm the structure of the byproduct. mdpi.com

By combining the data from these techniques, chemists can build a complete and accurate picture of the molecule's structure, which is a critical step in chemical synthesis and analysis. otka-palyazat.hu

Structure Activity Relationship Sar Studies of 4 Phenylchroman 4 Ol Analogues

SAR studies on 4-phenylchroman-4-ol and its related analogues have revealed critical insights into how specific structural modifications impact biological activity. These studies typically focus on identifying pharmacophores and understanding the influence of steric, electronic, and stereochemical factors on target engagement.

Phenyl Ring Substitutions at C-2 and C-4 Positions

Modifications to the phenyl ring, particularly those attached at the C-4 position of the chroman system, have been shown to significantly alter biological activity. Studies on related phenylchroman structures indicate that the precise positioning and nature of substituents on this phenyl ring are crucial for receptor interaction. For instance, in the context of α1-adrenoreceptor antagonism, the position of a halogen substituent on a phenyl ring attached to a related scaffold demonstrated a clear SAR trend: a bromine atom at the meta-position resulted in a substantial improvement in activity compared to the ortho-position, while a para-bromine atom led to a complete loss of activity lshtm.ac.uk. Similarly, a chlorine atom showed a comparable trend lshtm.ac.uk. The introduction of an electron-withdrawing group, such as a ketone at the meta-position of the phenyl ring, was found to be detrimental to activity lshtm.ac.uk. While direct studies on this compound itself are limited in the provided results, SAR studies on isoflavonoids, which share a 3-phenylchroman scaffold, suggest that modifications to the phenyl moiety can profoundly influence antiproliferative activity, with specific hydroxylations on the chroman ring (e.g., at the 7-position) being identified as key pharmacophores nih.gov.

Modifications on the Chroman Ring System (e.g., C-6, C-8 positions)

Alterations to the chroman ring system, specifically at the C-6 and C-8 positions of the fused benzene (B151609) ring, have also been investigated for their impact on biological activity. In studies involving related flavonoid structures, C-methylation at the C-6 and C-8 positions, when combined with hydroxylation or methoxylation on the B-ring, was found to enhance α-glucosidase inhibitory effects mdpi.com. Furthermore, the presence of a hydroxyl group at the 7-position of the chroman ring was identified as a critical substitution for α-glucosidase inhibitory activity mdpi.comacs.org. In the context of antibacterial activity, hydroxyl groups at the 5- and 7-positions of the 4-chromanone (B43037) scaffold were found to enhance potency acs.org. These findings highlight the importance of oxygenation patterns and alkyl substitutions on the chroman core for modulating biological responses.

Impact of Side Chains and Heterofunctional Groups on Activity

The introduction of side chains and heterofunctional groups onto the this compound scaffold can significantly influence its pharmacological profile. For 4-chromanone derivatives, a hydrophobic substituent at the C-2 position and a hydrogen bond donor/acceptor at the C-4 position were found to be beneficial for antibacterial activity acs.org. In studies exploring potential anticancer agents, the presence of an oxime moiety at the C-2 position of chromanones was crucial for cytotoxic effects mdpi.com. Additionally, polar substituents at the C-5 and C-5' positions were observed to enhance anticancer activities mdpi.com. The importance of specific functional groups for target interaction is further exemplified by studies where a sulfonamide group was essential for activity, and methylation of its NH group led to a complete loss of efficacy, suggesting the involvement of hydrogen bonding in the binding interaction lshtm.ac.uk.

Stereochemical Influence on Receptor Binding and Functional Activity

Cis/Trans Isomerism and Receptor Selectivity (e.g., α1-Adrenoreceptor Subtypes)

The relative orientation of substituents on the chroman ring, specifically cis/trans isomerism, has been shown to influence receptor selectivity. For α1-adrenoreceptor antagonists, studies on 4-phenylchroman analogues indicated that a cis relationship between a substituent at the C-2 position and the phenyl ring at the C-4 position was associated with optimal α1-adrenoreceptor blocking activity, whereas the trans isomer was significantly less potent researchgate.netnih.gov. This stereochemical preference suggests that the precise three-dimensional conformation adopted by the molecule is critical for effective binding to specific α1-adrenoreceptor subtypes researchgate.netnih.gov.

Enantiomeric Excess and Related Biological Efficacy

Chiral molecules exist as enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit markedly different pharmacological properties, including potency, selectivity, metabolism, and toxicity nih.gov. Therefore, the enantiomeric purity of a compound is often critical for its therapeutic utility. Stereoselective synthesis and kinetic resolution methods have been employed to obtain enantiomerically pure 4-phenylchroman derivatives, often achieving high enantiomeric excess (ee) values, sometimes exceeding 97% mdpi.comresearchgate.netnih.gov. For example, kinetic resolution of racemic 2-phenylchroman-4-ol using lipases has successfully yielded enantiomerically enriched products researchgate.net. The differential biological efficacy of enantiomers underscores the importance of controlling stereochemistry in drug design and development, as one enantiomer may be significantly more active or possess a more favorable safety profile than the other nih.gov.

Compound List

this compound

(+)-Cyclazosin

Flavanones

Isoflavonoids

Flavan-4-ols

Flavonoids

Homoisoflavonoids

3-Arylidenechroman-4-ones

Bonducellin

3-Phenylchroman

Genistein

Daidzein

Carborane-containing isoflavones

4-Chromanones

5-FGR-JC1-Rluc2A

(+/-)-LQB-314

3-Methylidenechroman-4-ones

2-Phenylchroman-4-one

2-Ethyl-3-methylidenechroman-4-one

8-Methyl-3-methylidene-2-phenylchroman-4-one

3-Methylidene-2-phenyl-2,3-dihydro-4H-benzo[g]chromen-4-one

4-Oxo-2-phenylchroman-6-yl propionate (B1217596)

(2R,4R)-cis-flavan-4-ol

(2S,4S)-cis-flavan-4-ol

(2R,4S)-trans-flavan-4-ol

(2S,4R)-trans-flavan-4-ol

Tolterodine

WB4101

Prazosin

(+)-cyclazosin [(+)-1]

(+)-3, (+)-4, (+)-5

6, 7, 8, 9, 10, 11, 12, 13, 14, 15

1a′, 1a, 1c, 1c′, 2c–f, 3g, 5m, 5n, 6a–f, 7a–c, 1e, 1f, 3, 4, 6, 7, 8, 9, 10, 11, 14, 15, 16, 17, 20, 21, 22, 25–30, 33, 41, 64, 65, 66, 67, 68, 69, 71, 8b, 115, 118, 119, 135, 136, 137–145, 146–167

DDD01035881

Abyssinone II

Olympicin A

Xanthotoxin

Celastrol

Lawsone

(E)-1,3-diphenyl-2-propen-1-one

Artonin I

(+)-dideoxyartonin I

Aglycone moiety

5-β-D-glucosyloxy-3-hydroxy-trans-stilbene-2-carboxylic acid

Matteucens I (135) and J (136)

Matteucen I

Matteucen II

Demethyl matteucinol (B1217118) (137)

Pseudo aspidinols

6-bromoindirubin-3′-oxime

Indirubin-3′-oxime

1′H,3H-[2, ...

Hexahydrobenz[e]isoindole

2-phenylchroman-4-ol

2-arylchroman-4-ols

7a

(R)-tolterodine

(R)-1

(R)-tolterodine hydrogen L-tartrate salt (2)

Precursor (3)a

(R)-tolterodine

(R)-1

(R)-tolterodine hydrogen L-tartrate salt (2)

Precursor (3)

Correlation of Molecular Structure with Inhibitory Potency (e.g., Sirtuin 2 Inhibition)

Extensive SAR studies have been conducted on chroman-4-one and chromone (B188151) derivatives to identify potent and selective SIRT2 inhibitors nih.govacs.orgacs.org. These investigations have revealed critical structural features that significantly influence inhibitory potency against SIRT2.

A key finding across multiple studies is the importance of the carbonyl group at the 4-position of the chroman ring. Chroman-4-one derivatives, possessing this carbonyl, have demonstrated high potency and selectivity for SIRT2, often with IC50 values in the low micromolar range researchgate.netnih.govacs.orgacs.org. In contrast, the reduction of this carbonyl group to a hydroxyl, as seen in chroman-4-ol structures, generally leads to a substantial loss of SIRT2 inhibitory activity nih.govacs.org. For instance, compound 4, a chroman-4-ol derivative obtained by reducing a potent chroman-4-one inhibitor, showed significantly reduced activity nih.govacs.org. This suggests that the electrophilic nature of the carbonyl group plays a critical role in the binding interaction with SIRT2.

The substituents at the 2-position of the chroman ring are also crucial for modulating inhibitory potency. SAR studies indicate that an alkyl chain with three to five carbons is optimal for high SIRT2 inhibition nih.govacs.org. For example, an n-propyl substituent (compound 1k) provided 76% inhibition with an IC50 of 10.6 μM, whereas a branched isopropyl analogue (1n) was less active (52%) nih.govacs.org. Introducing a bulky phenyl group at this position, as observed in flavone (B191248) 3b, also resulted in decreased inhibition (20%) compared to the n-pentyl-substituted chromone 3a (82%, IC50 5.5 μM) nih.govacs.org. This implies that the size and branching of the substituent at the 2-position significantly impact the compound's ability to fit into the SIRT2 active site.

Furthermore, substituents on the aromatic ring of the chroman scaffold, particularly at the 6- and 8-positions, play a vital role. Larger, electron-withdrawing groups at these positions have been found to be favorable for increased potency nih.govacs.orgacs.org. For example, the presence of bromine and chlorine atoms at the 6- and 8-positions, respectively, in conjunction with a pentyl chain at the 2-position of a chroman-4-one derivative, contributed to potent SIRT2 inhibition researchgate.net.

While direct SAR data for this compound as a SIRT2 inhibitor is not detailed in the provided literature, the general trend suggests that the presence of the hydroxyl group at the 4-position and a phenyl group at the same position would likely result in significantly diminished or absent SIRT2 inhibitory activity compared to its chroman-4-one counterparts. However, the chroman-4-ol scaffold itself is recognized as a valuable pharmacophore in medicinal chemistry core.ac.ukresearchgate.netontosight.ai.

Table 1: Structure-Activity Relationship of Chroman-4-one Derivatives as SIRT2 Inhibitors

| Compound ID (Example) | Key Structural Feature | Position of Substitution | Potency (SIRT2 Inhibition) | Citation(s) |

| 1a | Chroman-4-one core | N/A | Potent and highly selective inhibitor | nih.govacs.org |

| 1k (n-propyl) | n-propyl chain | 2-position | 76% inhibition at 200 μM; IC50 10.6 μM | nih.govacs.org |

| 1n (isopropyl) | isopropyl chain | 2-position | 52% inhibition at 200 μM | nih.govacs.org |

| 3a (n-pentyl) | n-pentyl chain | 2-position | 82% inhibition; IC50 5.5 μM | nih.govacs.org |

| 3b (phenyl) | phenyl group | 2-position | 20% inhibition | nih.govacs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Bromine (8-pos), Chlorine (6-pos), Pentyl (2-pos) | 6, 8, 2-positions | Potent inhibitor; IC50 1.5 μM researchgate.net | researchgate.net |

| Compound 4 | Chroman-4-ol (reduced 1a) | 4-position (OH) | Significantly reduced activity compared to chroman-4-one | nih.govacs.org |

Note: Data presented are representative findings from SAR studies. "Potency" is often expressed as IC50 values (concentration required to inhibit 50% of enzyme activity) or percentage of inhibition at a given concentration.

Identification of Pharmacophoric Elements in Chroman-4-ol Scaffolds

The chroman-4-one scaffold itself is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, and its derivatives exhibit a broad spectrum of biological activities core.ac.ukresearchgate.netresearchgate.netnih.govacs.org. For SIRT2 inhibition, several key pharmacophoric elements have been identified based on SAR studies of chroman-4-one analogues:

The Chroman Ring System: The fused bicyclic structure of the chroman ring provides a rigid framework that is essential for orienting substituents correctly within the enzyme's binding site core.ac.ukresearchgate.netresearchgate.netontosight.ai.

The 4-Carbonyl Group: As highlighted in the SAR section, the carbonyl group at the 4-position is a critical pharmacophore for potent SIRT2 inhibition. It is likely involved in key interactions, possibly hydrogen bonding or covalent modification, within the active site nih.govacs.orgacs.org. While this compound possesses a hydroxyl group at this position, the chroman-4-ol scaffold itself is still considered a valuable pharmacophore, potentially for other biological targets or through different binding modes core.ac.ukresearchgate.netontosight.ai.

Substituents at the 2-Position: The presence of an appropriately sized and shaped substituent, such as a linear alkyl chain (e.g., pentyl), at the 2-position is crucial. This moiety likely occupies a hydrophobic pocket within the SIRT2 active site, contributing significantly to binding affinity and selectivity nih.govacs.org.

Aromatic Ring Substituents: Electron-withdrawing groups, particularly at the 6- and 8-positions of the benzene ring, enhance SIRT2 inhibitory potency. These substituents may influence the electronic properties of the scaffold or engage in specific interactions with amino acid residues in the binding pocket nih.govacs.orgacs.org.

Molecular modeling and docking studies have further supported these findings, suggesting that chroman-4-one inhibitors bind to the C-pocket of the NAD+ binding site of SIRT2 gu.senih.gov. The specific arrangement of the chroman ring, the 4-carbonyl group, and the substituents at the 2- and aromatic positions dictates the compound's ability to fit into this pocket and exert inhibitory effects.

While this compound itself may not be a potent SIRT2 inhibitor due to the replacement of the critical 4-carbonyl with a hydroxyl group, the underlying chroman-4-ol scaffold retains its importance as a pharmacophore. Understanding the SAR of related chroman-4-one derivatives provides a foundational framework for designing novel compounds that target SIRT2 or other enzymes, by highlighting the critical roles of specific structural elements and substitution patterns.

Computational Chemistry and Molecular Modeling Studies of 4 Phenylchroman 4 Ol Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand within a protein's binding site. Studies have employed this technique to investigate the interactions of 4-Phenylchroman-4-ol derivatives with key biological targets.

Methionine Aminopeptidase II (MetAP2): Research has focused on the interaction of 4-hydroxyflavanes, which are derivatives related to the chroman structure, with MetAP2, an enzyme crucial for angiogenesis and implicated in cancer progression. Using docking software such as MOE, various substituted 2-phenyl-4-(phenylamino)chroman-4-ol diastereomers have been evaluated for their binding affinity to MetAP2. For instance, specific diastereomers, such as the RS configuration of 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol, demonstrated stable interactions with MetAP2, exhibiting docking scores as low as -7.85 kcal/mol researcher.liferesearchgate.netresearchgate.netresearchgate.net. These findings suggest the potential of these chroman derivatives as novel antiangiogenic agents for cancer therapy.

Sirtuin 2 (SIRT2): While direct docking studies specifically on this compound and SIRT2 are less prevalent in the provided literature, related chroman-4-one and chromone (B188151) derivatives have been extensively studied as SIRT2 inhibitors. These studies often involve molecular docking to understand their binding modes within the SIRT2 active site. For example, compounds like 6,8-dibromo-2-pentylchroman-4-one have shown potent SIRT2 inhibition, with IC50 values in the low micromolar range nih.govnih.gov. The interactions typically involve hydrogen bonding with key residues or water molecules within the binding pocket, alongside hydrophobic and van der Waals forces acs.orghelsinki.fi.

| Target Protein | Ligand Derivative | Docking Score (kcal/mol) | RMSD (Å) | Notes |

| Methionine Aminopeptidase II | 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol (RS configuration) | -7.85 | 1.24 | Potential antiangiogenic agent researcher.liferesearchgate.netresearchgate.netresearchgate.net |

| Methionine Aminopeptidase II | 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol (RR configuration) | -7.06 | 1.77 | Potential antiangiogenic agent researcher.liferesearchgate.netresearchgate.netresearchgate.net |

| Methionine Aminopeptidase II | 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol (SR configuration) | -7.44 | 1.93 | Potential antiangiogenic agent researcher.liferesearchgate.netresearchgate.netresearchgate.net |

| Methionine Aminopeptidase II | 4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol (SS configuration) | -7.82 | 1.41 | Potential antiangiogenic agent researcher.liferesearchgate.netresearchgate.netresearchgate.net |

| Sirtuin 2 (Chroman-4-one based) | 6,8-dibromo-2-pentylchroman-4-one | N/A | N/A | Potent inhibitor (IC50 = 1.5 μM) nih.govnih.gov |

Homology Modeling for Binding Mode Prediction

Homology modeling plays a crucial role when the three-dimensional structure of a target protein is not available experimentally. By using a known protein structure (template) with a similar sequence, a plausible model of the target protein can be constructed. This modeled structure can then be used for docking studies to predict how ligands bind. For instance, in the context of SIRT2 inhibition, homology models of SIRT2 have been utilized to propose binding modes for chroman-4-one derivatives, which were found to be consistent with structure-activity relationship (SAR) data acs.orghelsinki.fi. This approach aids in understanding the molecular basis of inhibition and guides the design of more potent analogs.

Prediction of Molecular Reactivity and Stereoselectivity via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting molecular properties, and understanding stereoselectivity in chemical transformations. Studies involving chroman synthesis have employed DFT to investigate reaction pathways and catalytic effects. For example, DFT has been used to explore the mechanisms of chroman formation reactions, including those involving tandem reactions and metal-ligand cooperation researchgate.netchim.it. These calculations can help identify transition states, activation energies, and the factors influencing regioselectivity and stereoselectivity in the formation of the chroman scaffold and its derivatives chim.itacs.org. While specific DFT studies on this compound's reactivity are not detailed, the application of these methods to related chroman syntheses highlights their utility in predicting chemical behavior.

In Silico Assessment of Bioactivity and Chemical Space Exploration for Chroman-4-ol Derivatives

In silico methods are vital for evaluating the potential bioactivity of compounds and exploring vast chemical spaces to identify promising drug candidates.

Bioactivity Assessment: Computational studies have indicated that chroman and chroman-4-one derivatives possess a range of biological activities. As mentioned, they are investigated as inhibitors of MetAP2 for anti-cancer therapy researcher.liferesearchgate.netresearchgate.netresearchgate.netoatext.comoncotarget.com and as SIRT2 inhibitors relevant to aging and neurodegenerative diseases nih.govnih.govacs.orghelsinki.firesearchgate.netacs.orgresearchgate.net. Furthermore, chroman-4-ol and its derivatives have been identified as potential antioxidants and anti-inflammatory agents ontosight.ai. Broader studies on chroman-4-one derivatives have reported activities including antibiotic, antiparasitic, anticancer, antibacterial, and anticonvulsant properties researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.

Chemical Space Exploration: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening are employed to explore chemical space. These methods allow researchers to predict the activity of novel compounds based on their structural features and to identify potential drug leads from large compound libraries nih.govnih.gov. For instance, QSAR models have been developed for various classes of compounds to predict their biological activities, facilitating the discovery of new therapeutic agents nih.govnih.govrsc.org. The analysis of chemical space also considers structural diversity and the impact of chirality on potential interactions mdpi.com.

Analysis of Regioselectivity and Molecular Interactions

Understanding regioselectivity and detailed molecular interactions is crucial for comprehending how a molecule functions at a biological level.

Regioselectivity: Computational studies, particularly DFT, are instrumental in analyzing regioselectivity in chemical reactions. For chroman synthesis, DFT calculations have elucidated mechanisms that dictate the preferred site of bond formation, contributing to the stereoselective synthesis of complex chromane (B1220400) structures researchgate.netchim.it. For example, studies on the asymmetric synthesis of chromanes often involve detailed mechanistic investigations using DFT to understand how catalysts and ligands influence regiochemical outcomes chim.it.

Compound List:

this compound

2-phenyl-4-(phenylamino)chroman-4-ol

4-((3-chlorophenyl)amino)-2-phenylchroman-4-ol

4-((3-methoxyphenyl)amino)-2-phenylchroman-4-ol

Chroman-4-one

Chromone

Flavanone (B1672756) (2-phenyl-4-chromanone)

Isoflavanone (3-phenyl-4-chromanone)

Spirochromanones

Benzylidene-4-chromanones

6,8-dibromo-2-pentylchroman-4-one

8-bromo-6-chloro-2-pentylchroman-4-one

2-phenylchromen-4-one

(3E)-3-benzylidene-4H-chromen-4-ol

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol

Naringenin (2,3-dihydro-2-phenylchromen-4-one)

3-hydroxy-2-phenylchroman-4-one (B190359)

2,3-Dihydroflavon-3-ol

Research on Functionalized Derivatives and Analogues of 4 Phenylchroman 4 Ol

Synthesis and Study of 4-Amino-2-phenylchroman-4-ol Series

The introduction of an amino group to the chroman skeleton has been a subject of synthetic exploration. Methodologies have been developed for the preparation of 4-aminoflavanes, which are structurally related to the 4-amino-2-phenylchroman-4-ol series. One key approach involves the reductive condensation of a flavanone (B1672756) with a primary amine. This method has been utilized to produce various formyl derivatives of secondary amines in good to excellent yields. However, these syntheses are often non-stereoselective, resulting in a mixture of diastereomers that differ in the configuration at the asymmetric centers of the flavanone structure. researchgate.net The characterization of these compounds relies on spectral analyses, including IR, 1H NMR, and 13C NMR, to confirm the structures of the newly formed products. researchgate.net

Development of Chroman-4-one Based Heterocycles as Precursors or Related Scaffolds

Chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal and organic chemistry. mdpi.comnih.govresearchgate.net Its structure, characterized by a benzene (B151609) ring fused to a dihydropyranone system, is a core component of numerous natural and synthetic compounds. nih.govresearchgate.net The absence of the C2-C3 double bond distinguishes it from the related chromone (B188151) structure and imparts distinct chemical properties. nih.gov

The chroman-4-one framework is a significant intermediate for the synthesis of a wide range of bioactive molecules. mdpi.comrsc.orgresearchgate.net Synthetic chemists have developed numerous methods for its preparation and modification. rsc.orgrsc.org These strategies include cascade radical cyclization reactions, which have proven effective for creating functionalized chroman-4-one derivatives. rsc.orgresearchgate.netmdpi.comnih.gov For instance, silver-catalyzed cascade radical cyclization between 2-(allyloxy)arylaldehydes and other reagents has been used to produce alkyl-substituted chroman-4-ones. rsc.org Another approach involves the metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates to yield ester-containing chroman-4-ones. nih.gov The versatility of the chroman-4-one scaffold allows for its elaboration into more complex heterocyclic systems, highlighting its importance as a precursor in drug discovery and development. researchgate.net

Investigations of Nitro-Substituted Chroman-4-ols and Related Chromenes

The introduction of a nitro group onto the chroman-4-one skeleton has been investigated as a means to create functionalized analogues. For example, 6-Nitro-2-pentylchroman-4-one was synthesized via a base-mediated aldol (B89426) condensation between 2′-hydroxy-5′-nitroacetophenone and hexanal, a reaction facilitated by microwave irradiation. acs.org

This nitro-substituted chroman-4-one serves as a precursor to the corresponding chroman-4-ol. The reduction of the ketone functionality in 6-nitro-2-pentylchroman-4-one yields the corresponding nitro-substituted chroman-4-ol as a mixture of diastereomers. acs.org Further chemical transformations of these chromanols have been explored. Dehydration of the alcohol, using a catalytic amount of p-toluenesulfonic acid, results in the formation of the corresponding 2H-chromene. nih.gov This demonstrates a pathway from nitro-substituted chroman-4-ones to both chroman-4-ols and chromenes, expanding the chemical diversity of this compound class.

Spirochroman-4-one Derivatives and their Academic Relevance

Spirochroman-4-ones are a class of compounds characterized by a spirocyclic junction at the C-2 or C-3 position of the chromanone ring. These derivatives have garnered significant academic interest due to their unique three-dimensional structures and diverse biological activities. nih.gov The inherent rigidity and structural novelty conferred by the spirocyclic motif make them attractive scaffolds in drug discovery. nih.gov

Several synthetic strategies have been developed to access these complex molecules. One notable method is the regioselective [4+2] cycloaddition reaction between (E)-3-arylidene-4-chromanones and a Reissert salt (2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate), which yields spiro[pyrrole-3,3'-chroman-4'-ones]. ingentaconnect.comresearchgate.net Another approach involves the acid-catalyzed condensation of resorcinol (B1680541) or its derivatives with 6-styryl-4-aryldihydropyrimidin-2-ones to produce spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones diastereoselectively. nih.gov Furthermore, asymmetric domino reactions have been employed to construct spiro chromanone–thiochroman complexes with high yields and excellent enantioselectivity. rsc.org The academic relevance of these compounds is underscored by their evaluation for various biological properties, including acetyl-CoA carboxylase (ACC) inhibition and antimicrobial and antioxidant activities. nih.govnih.gov

| Spirochroman-4-one Derivative Class | Synthetic Method | Key Features | Academic Relevance/Application | Reference |

|---|---|---|---|---|

| Spiro[chroman-2,4'-piperidin]-4-one | Multi-step synthesis involving condensation and amidation | Incorporates a piperidine (B6355638) ring at the C-2 position | Studied as acetyl-CoA carboxylase (ACC) inhibitors | nih.gov |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one | Acid-catalyzed condensation of resorcinol with dihydropyrimidin-2-ones | Diastereoselective synthesis; pyrimidine (B1678525) heterocycle fusion | Evaluated for antimicrobial and antioxidant activities | nih.gov |

| Spiro[pyrrole-3,3'-chroman-4'-one] | Regioselective [4+2] cycloaddition of 3-arylidene-4-chromanones | Forms a complex polycyclic spiro system | Fundamental studies in cycloaddition chemistry and heterocycle synthesis | ingentaconnect.comresearchgate.net |

| Spiro chromanone–thiochroman complexes | Asymmetric domino reaction of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes | Enantioselective synthesis catalyzed by a bifunctional catalyst | Exploration of novel asymmetric catalytic methods | rsc.org |

Chromanol Analogues with Diverse Substituent Patterns (e.g., at C-7, C-8)

Research into chromanol analogues has extensively explored the impact of various substituents on the aromatic ring of the chroman-4-one precursor. A range of substituted chroman-4-one and chromone derivatives has been synthesized to investigate structure-activity relationships. nih.govnih.gov A particularly efficient method for generating this diversity is a one-step, base-mediated aldol condensation, often accelerated by microwave irradiation. nih.gov

Studies have shown that substitutions at the C-6, C-7, and C-8 positions significantly influence the properties of the resulting compounds. For instance, the synthesis of 7-hydroxychroman-4-one provides a key intermediate that can be further functionalized, such as through O-alkylation at the C-7 hydroxyl group, to produce a series of derivatives. mdpi.com In other studies, compounds with larger, electron-withdrawing substituents at the C-6 and C-8 positions have been found to be particularly noteworthy. nih.govnih.gov Specific examples include the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-one and 6,8-dibromo-2-pentylchroman-4-one. mdpi.comnih.gov These substituted chroman-4-ones can then be reduced to their corresponding chromanol analogues for further investigation.

| Compound Name | Substitution Pattern | Synthetic Precursor | Key Finding/Application | Reference |

|---|---|---|---|---|

| 7-Hydroxychroman-4-one derivatives | Alkoxy groups at C-7 | 7-Hydroxychroman-4-one | Precursor for O-alkylated series to study antimicrobial activity | mdpi.com |

| 6,8-Dibromo-2-pentylchroman-4-one | Bromo groups at C-6 and C-8; Pentyl group at C-2 | Substituted 2'-hydroxyacetophenone (B8834) and hexanal | Identified as a potent and selective SIRT2 inhibitor | nih.govnih.gov |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | Bromo group at C-8; Chloro group at C-6; Pentyl group at C-2 | Substituted 2'-hydroxyacetophenone and hexanal | Selected as a potent SIRT2 inhibitor | mdpi.com |

Flavanone and Flavone (B191248) Derivatives as Related Bioactive Scaffolds

Flavanones (2-phenylchroman-4-ones) and flavones (2-phenylchromen-4-ones) are major classes of flavonoids that are structurally related to 4-phenylchroman-4-ol. nih.govresearchgate.net These naturally occurring polyphenolic compounds and their synthetic derivatives are recognized for a wide spectrum of biological activities and serve as important scaffolds in medicinal chemistry. researchgate.netmdpi.comunileon.es The core 2-phenyl-benzopyran-4-one skeleton is a privileged structure found in thousands of compounds isolated from plants. researchgate.net

The synthesis of flavanones is often achieved through the cyclization of corresponding 2'-hydroxychalcone (B22705) precursors, which are themselves prepared via Claisen-Schmidt condensation. mdpi.comresearchgate.net Flavanones can then be oxidized to form the corresponding flavones. researchgate.net The vast chemical diversity of these scaffolds has been explored through the synthesis of numerous derivatives with varied substitution patterns on both the A and B rings. mdpi.comnih.gov Research has demonstrated that these modifications can significantly modulate their biological profiles, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.commdpi.comresearchgate.net The extensive study of flavanones and flavones provides a rich context for understanding the structure-activity relationships within the broader class of phenyl-substituted chroman derivatives.

Future Research Directions and Unexplored Avenues for 4 Phenylchroman 4 Ol

Emerging Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The synthesis of chroman derivatives has seen significant advancements, yet the pursuit of more efficient and stereoselective methods for preparing 4-phenylchroman-4-ol and its analogues is a critical ongoing challenge. The stereochemistry at the C4 position, which bears the hydroxyl and phenyl groups, is crucial for its biological activity and chemical properties.

Future research should focus on organocatalytic asymmetric reactions, which have shown great promise in the synthesis of other chroman derivatives. rsc.orgmdpi.com The use of chiral phosphoric acids or cinchona-alkaloid-based bifunctional organocatalysts could facilitate the enantioselective synthesis of 4-phenylchroman-4-ols. rsc.orgmdpi.com For instance, catalytic asymmetric [2 + 4] cycloadditions have been successfully employed for synthesizing chiral chroman derivatives and could be adapted for this specific target. mdpi.com Another promising approach is the development of transition-metal-catalyzed asymmetric synthesis, which has proven to be a powerful strategy for constructing chiral chromans. chemrxiv.orgchemrxiv.org Nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones, for example, has been used to create chiral 3-hydroxychroman derivatives with excellent enantioselectivity. chemrxiv.orgchemrxiv.org Adapting such methodologies to achieve stereocontrol at the C4 position represents a significant but worthwhile challenge.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantage | Relevant Findings |

| Asymmetric Organocatalysis | Chiral Phosphoric Acids, Cinchona Alkaloids | High enantioselectivity, metal-free conditions | Effective for asymmetric synthesis of various chroman derivatives. rsc.orgmdpi.com |

| Transition Metal Catalysis | Nickel, Palladium, Rhodium complexes | High efficiency, broad substrate scope | Successfully used for stereoselective synthesis of related chroman structures. chemrxiv.orgchemrxiv.org |

| One-Pot Reactions | Acid/Base catalysis, Cascade reactions | Increased efficiency, reduced waste | Demonstrated for related chroman-2-one structures. semanticscholar.org |

| Chemoenzymatic Synthesis | Lipases, Oxidoreductases | High stereospecificity, mild reaction conditions | A largely unexplored but potentially powerful method for chiral chroman-4-ol synthesis. |

Advanced Spectroscopic and Analytical Techniques for Complex Mixtures and Trace Analysis

The unambiguous characterization of this compound, its stereoisomers, and its potential metabolites or reaction byproducts necessitates the application of advanced analytical methods. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, future research will benefit from more sophisticated applications of these and other spectroscopic methods. nih.govreddit.com

High-resolution two-dimensional (2D) NMR techniques (e.g., HSQC, HMBC, NOESY) will be indispensable for the complete structural elucidation of novel, complex this compound derivatives and for confirming their relative and absolute stereochemistry. Quantitative NMR (qNMR) could be employed for the accurate determination of compound concentrations in complex mixtures without the need for identical calibration standards, which is particularly useful in reaction monitoring and purity assessment. nih.gov

For trace analysis, the hyphenation of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap or TOF analyzers, will be crucial. This allows for the detection and identification of minute quantities of related substances in various matrices. Furthermore, the development of chiral chromatography methods coupled with MS will be essential for separating and quantifying the enantiomers of this compound, which is often a prerequisite for understanding stereospecific interactions in biological systems. Advanced spectroscopic methods like hyperspectral imaging and Raman spectroscopy also offer non-destructive means of analysis that could find applications in process monitoring or material science contexts involving these compounds. nih.govmdpi.com

| Technique | Application Area | Specific Information Yielded |

| 2D NMR Spectroscopy | Structural Elucidation | Connectivity, spatial proximity of atoms, stereochemistry. libretexts.org |

| Quantitative NMR (qNMR) | Purity Assessment, Formulation Analysis | Absolute concentration of the analyte in complex samples. nih.gov |

| LC-HRMS (e.g., Orbitrap, TOF) | Trace Analysis, Metabolite ID | High-resolution mass data for accurate formula determination. |

| Chiral Chromatography-MS | Enantiomeric Separation | Quantification of individual stereoisomers. |